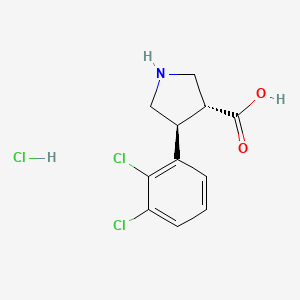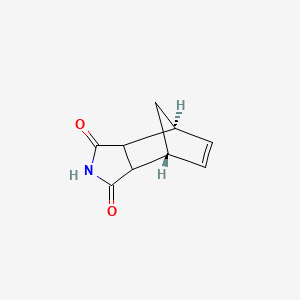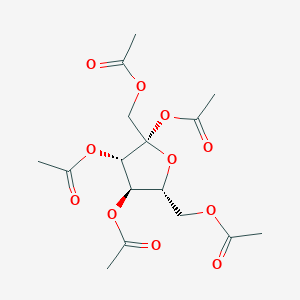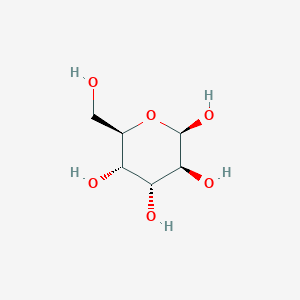
beta-D-altropyranose
Descripción general
Descripción
Beta-D-altropyranose is a D-altropyranose that has beta- configuration at the anomeric centre.
Aplicaciones Científicas De Investigación
Bruyn, Anteunis, and Beeumen (2010) revisited the chemical shifts of D-gulopyranose and D-altropyranose, providing new increment rules to predict the chemical shifts of D-aldohexapyranoses, useful in structural analysis and chemical identification (Bruyn, Anteunis, & Beeumen, 2010).
Brimacombe and Gent (1970) examined the acetonation of an equilibrium mixture of D-altrose and 1,6-anhydro-β-D-altropyranose, contributing to the synthesis of various derivatives for chemical research (Brimacombe & Gent, 1970).
Gong et al. (2009) developed a beta-galactosidase activity assay using a substrate that produces a far-red-shifted fluorescent signal, wherein beta-D-galactopyranoside derivatives play a critical role (Gong et al., 2009).
Shen et al. (2017) synthesized 6-deoxy-l-altropyranose oligosaccharides, relevant to the O-antigen of Yersinia enterocolitica O:3, highlighting the importance of altropyranoses in the development of vaccines or therapeutics (Shen et al., 2017).
Zhao, Shao, and Cai (2017) explored the conformational transition pathways of altro-cyclodextrins, which include altropyranose units, demonstrating their potential in drug delivery and molecular recognition (Zhao, Shao, & Cai, 2017).
Rijsbergen, Anteunis, Bruyn, and Köll (1992) isolated 1,6-anhydro-β-D-altropyranose during the pyrolysis of cellulose, indicating its potential in understanding the chemical processes involved in biomass conversion (Rijsbergen et al., 1992).
Caraballo, Deng, Amorim, Brinck, and Ramström (2010) investigated the pH-dependent mutarotation of 1-thioaldopyranoses, which include 1-thio-D-altropyranose, contributing to the understanding of sugar chemistry in different pH environments (Caraballo et al., 2010).
Dowd, French, and Reilly (1994) used molecular mechanics to model the puckering of aldopyranosyl rings, including β-D-altropyranose, aiding in the theoretical understanding of carbohydrate structures (Dowd, French, & Reilly, 1994).
Miethchen and Rentsch (1994) discussed a synthetic approach involving methyl α-D-mannopyranoside and methyl α-L-rhamnopyranoside reacting to form α-D-altropyranoside, important in synthetic chemistry (Miethchen & Rentsch, 1994).
Karttunen and Shastri (1991) used the bacterial beta-galactosidase gene (lacZ) in T-cell activation studies, where beta-D-galactopyranosides were essential for assaying the activity (Karttunen & Shastri, 1991).
Propiedades
IUPAC Name |
(2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DGPNFKTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-altropyranose | |
CAS RN |
7283-10-5 | |
| Record name | beta-D-Altropyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-ALTROPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4MRR6TBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



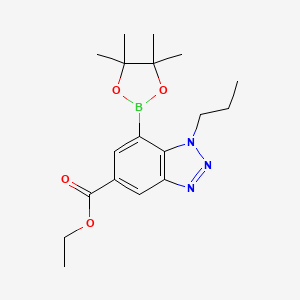
![Tert-butyl 4-[2-cyano-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy]piperidine-1-carboxylate](/img/structure/B7958947.png)
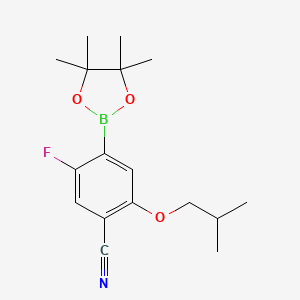
![Tert-butyl 2-[2-cyano-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B7958957.png)
![Tert-butyl 4-[2-cyano-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B7958964.png)
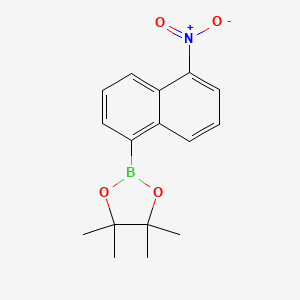
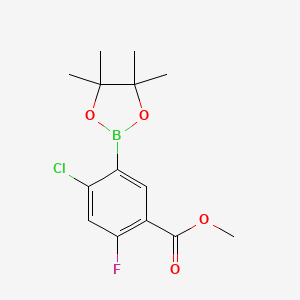


![(2R)-2-azaniumyl-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoate](/img/structure/B7959002.png)

